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Compound of Interest

Compound Name: sec-Butyl Disulfide

Cat. No.: B146182 Get Quote

In the intricate world of flavor chemistry, sulfur-containing compounds command a unique and

potent position. Their pungent, often savory, characteristics are indispensable in creating

authentic and impactful flavor profiles in a vast array of food products. Among these, sec-butyl
disulfide stands out for its distinct garlic-like and savory notes. This guide provides a

comprehensive technical comparison of sec-butyl disulfide with other key sulfur-based flavor

compounds: dimethyl disulfide, diallyl disulfide, and allyl methyl sulfide.

This document is intended for researchers, scientists, and drug development professionals who

require a deep, evidence-based understanding of the nuanced differences between these

commercially significant flavor molecules. By delving into their sensory attributes and

instrumental analysis data, this guide aims to equip you with the knowledge to make informed

decisions in your research and product development endeavors.

Introduction to Key Sulfur Flavor Compounds
Sulfur compounds are pivotal in the flavor profiles of many foods, particularly those in the

Allium genus (garlic, onions, leeks) and the Brassica family (cabbage, broccoli).[1] Their potent

nature means they often contribute significantly to the overall aroma at very low concentrations.

[2] This section introduces the chemical properties of sec-butyl disulfide and its selected

comparators.
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Chemical Formula: C8H18S2[1][3]

Molecular Weight: 178.36 g/mol [1][3]

CAS Number: 5943-30-6[1][3]

Flavor Profile: Characterized by a strong, sulfurous, and garlic-like aroma with savory

undertones.[4]

Comparator Compounds:

To provide a meaningful benchmark, three other sulfur-containing compounds with similar or

complementary flavor profiles have been selected for comparison.

Dimethyl Disulfide:

Chemical Formula: C2H6S2[5]

Molecular Weight: 94.20 g/mol [5]

CAS Number: 624-92-0

Flavor Profile: Possesses a characteristic cabbage-like, sulfurous odor.[5] It is a key

aroma component in a variety of foods, including garlic powder.[6][7]

Diallyl Disulfide:

Chemical Formula: C6H10S2[8][9]

Molecular Weight: 146.27 g/mol [9]

CAS Number: 2179-57-9[9]

Flavor Profile: A principal flavor component of garlic, imparting a strong, pungent, and

characteristic garlic aroma.[8][9] It is a major volatile compound found in garlic.[10]

Allyl Methyl Sulfide:

Chemical Formula: C4H8S

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9843716/
https://pdf.benchchem.com/101/A_Comparative_Analysis_of_the_Flavor_Profiles_of_Related_Sulfur_Compounds.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9843716/
https://pdf.benchchem.com/101/A_Comparative_Analysis_of_the_Flavor_Profiles_of_Related_Sulfur_Compounds.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9843716/
https://pdf.benchchem.com/101/A_Comparative_Analysis_of_the_Flavor_Profiles_of_Related_Sulfur_Compounds.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10173318/
https://www.researchgate.net/publication/276314730_Determination_of_Dimethyl_Disulfide_Diallyl_Disulfide_and_Diallyl_Trisulfide_in_Biopesticides_Containing_Allium_Sativum_Extract_by_Gas_Chromatography
https://www.researchgate.net/publication/276314730_Determination_of_Dimethyl_Disulfide_Diallyl_Disulfide_and_Diallyl_Trisulfide_in_Biopesticides_Containing_Allium_Sativum_Extract_by_Gas_Chromatography
https://www.researchgate.net/publication/276314730_Determination_of_Dimethyl_Disulfide_Diallyl_Disulfide_and_Diallyl_Trisulfide_in_Biopesticides_Containing_Allium_Sativum_Extract_by_Gas_Chromatography
https://www.pnfs.or.kr/journal/download_pdf.php?doi=10.3746/pnf.2022.27.4.464
https://www.researchgate.net/publication/366803466_Determination_of_Aroma_Characteristics_of_Commercial_Garlic_Powders_Distributed_in_Korea_via_Instrumental_and_Descriptive_Sensory_Analyses
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc05249g
https://en.wikipedia.org/wiki/Diallyl_disulfide
https://en.wikipedia.org/wiki/Diallyl_disulfide
https://en.wikipedia.org/wiki/Diallyl_disulfide
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc05249g
https://en.wikipedia.org/wiki/Diallyl_disulfide
https://journals.tubitak.gov.tr/cgi/viewcontent.cgi?article=1102&context=agriculture
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight: 88.17 g/mol

CAS Number: 10152-76-8

Flavor Profile: Contributes to the characteristic pungent aroma of garlic and is widely used

to impart garlic-like notes in various food applications.

Comparative Analysis: Sensory and Instrumental
Data
A direct comparison of flavor compounds requires a multi-faceted approach, combining the

objective data from analytical instruments with the subjective, yet crucial, perception of human

sensory panels. While a single study directly comparing all four compounds is not available,

this guide synthesizes data from various sources to provide a comparative overview.

A study on commercial garlic powders identified dimethyl disulfide and diallyl disulfide as key

contributors to "fresh-garlic" and "roasted-garlic" aromas, respectively.[6][7] This highlights the

distinct sensory roles of even closely related sulfur compounds.

Compound
Reported Sensory

Descriptors
Typical Food Occurrence

Sec-butyl Disulfide Sulfurous, garlic-like, savory
Found in asafoetida and other

Ferula species

Dimethyl Disulfide
Cabbage-like, sulfurous,

pungent

Garlic, cabbage, onion,

seafood

Diallyl Disulfide Strong garlic, pungent, sharp Garlic, onion, leek

Allyl Methyl Sulfide Pungent garlic, sulfurous Garlic

Methodologies for Flavor Compound Analysis
To ensure the scientific integrity of flavor compound comparisons, robust and validated

analytical methods are essential. This section details the principles and protocols for sensory

evaluation, Gas Chromatography-Olfactometry (GC-O), and Electronic Nose (E-Nose) analysis.
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Sensory Panel Evaluation
Sensory analysis provides invaluable data on how a flavor compound is perceived by humans.

A trained sensory panel can identify and quantify specific aroma and taste attributes.

Protocol for Descriptive Sensory Analysis:

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their

sensory acuity and trained to recognize and score the intensity of specific aroma attributes

relevant to sulfur compounds (e.g., garlic, onion, sulfurous, cooked, fresh).

Sample Preparation: The flavor compounds are diluted to a safe and appropriate

concentration in a neutral medium (e.g., water, oil, or a simple food base). Samples are

presented in a controlled environment to minimize external odors and distractions.[9]

Evaluation: Panelists are presented with the samples in a randomized and blind manner.

They rate the intensity of each aroma attribute on a structured scale (e.g., a 15-cm line scale

anchored from "not perceptible" to "very strong").

Data Analysis: The data from the panelists are collected and statistically analyzed to

determine significant differences in the sensory profiles of the compounds.

Logical Framework for Sensory Evaluation:
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Sample Preparation

Headspace Generation

Introduction to Sensor Array

Generation of Sensor Response Pattern

Pattern Recognition (e.g., PCA)

Classification & Differentiation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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